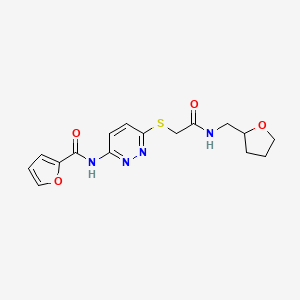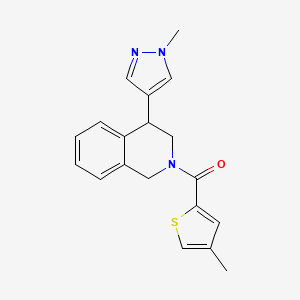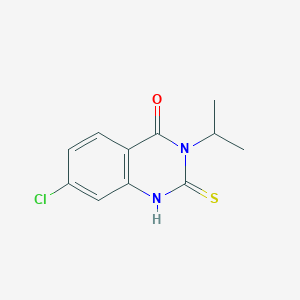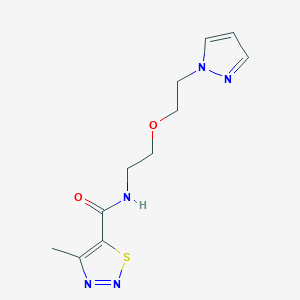
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety present in this compound is known for its biological activities. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures . Researchers explore derivatives of this compound for potential therapeutic applications, such as antimicrobial agents, anti-tubercular drugs, and anti-HIV-1 compounds .
Antimicrobial Properties
Investigations have revealed that certain derivatives of this compound exhibit good antimicrobial potential. These compounds could be valuable in combating bacterial and fungal infections .
Anti-Tubercular Activity
Specific derivatives of this compound have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains. These findings highlight their potential as novel anti-tuberculosis agents .
Anti-HIV-1 Research
Indole derivatives, including compounds related to our target molecule, have been studied for their anti-HIV-1 properties. Molecular docking studies suggest their potential in inhibiting HIV-1 replication .
Cytoprotective Effects
The pyrazole ring, a key component of this compound, is associated with cytoprotective effects. Researchers explore its use in protecting cells from various stressors, making it relevant in fields such as cancer treatment and obesity management .
Synthetic Chemistry and Click Reactions
The synthetic procedures for 1,2,3-triazoles, including those involving click chemistry, are straightforward and high yielding. Researchers utilize these reactions to produce substituted derivatives for diverse applications .
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)12-4-7-18-8-6-16-5-2-3-13-16/h2-3,5H,4,6-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXFIOIVWAQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)
![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)


![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)
![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)
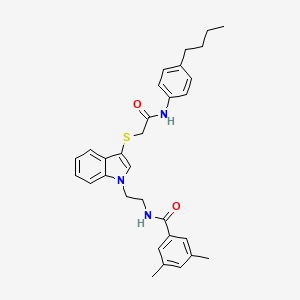
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)
